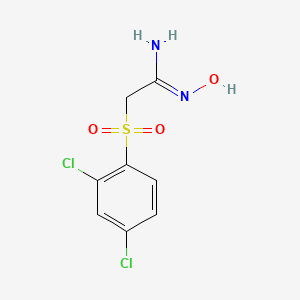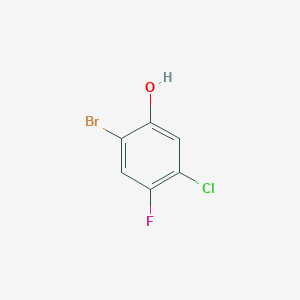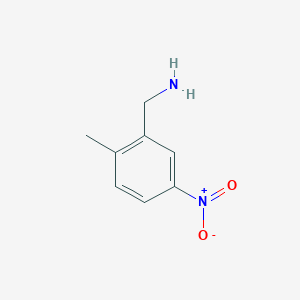![molecular formula C19H21FN6OS B2670592 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-88-4](/img/structure/B2670592.png)
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound known for its unique structure and versatile reactivity. This compound features a benzamide core modified with various functional groups, including a fluorine atom, a pyrrolidine ring, and a pyrazolo[3,4-d]pyrimidine moiety, making it an intriguing molecule for chemical research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine core can be synthesized via the cyclization of suitable pyrazole and pyrimidine precursors under basic or acidic conditions.
Introduction of the Pyrrolidine Group: : This step involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced.
Fluorination: : The incorporation of the fluorine atom can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or selectfluor.
Coupling with Benzamide: : The final step involves coupling the synthesized intermediate with benzamide using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In industrial settings, large-scale production of this compound follows similar steps but with optimizations for yield, purity, and cost-effectiveness. Key factors include the selection of scalable reaction conditions and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the fluorine site or other reactive positions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: : N-Fluorobenzenesulfonimide (NFSI), organometallic reagents.
Major Products
Major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: : Methylsulfoxide or methylsulfone derivatives.
Reduction: : Amine derivatives from nitro reduction.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms due to its diverse functional groups.
Biology
In biological research, 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is used as a probe to study enzyme interactions and cellular pathways.
Medicine
Pharmaceutical research explores this compound's potential as a therapeutic agent, investigating its activity against specific targets like protein kinases and its efficacy in treating diseases.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects. Key pathways involved might include signaling cascades critical for cellular function and proliferation.
Comparaison Avec Des Composés Similaires
Unique Features
What sets 2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart is its combination of a fluorine atom, a pyrazolo[3,4-d]pyrimidine core, and a pyrrolidine group, providing distinct chemical and biological properties.
Similar Compounds
2-fluoro-N-(2-(6-(methylthio)-4-(pyridin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These related compounds share similar core structures but differ in certain substituents, which can lead to variations in their reactivity and biological activity.
That wraps up our detailed dive into the world of this compound. What's next on our agenda?
Propriétés
IUPAC Name |
2-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-4-5-10-25)14-12-22-26(17(14)24-19)11-8-21-18(27)13-6-2-3-7-15(13)20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXQITYLHYYDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)


![(2Z)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B2670525.png)
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)
![(5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2670531.png)

